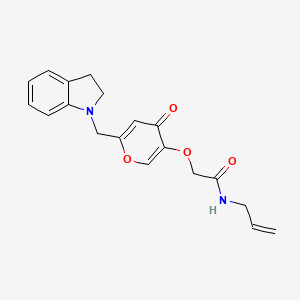

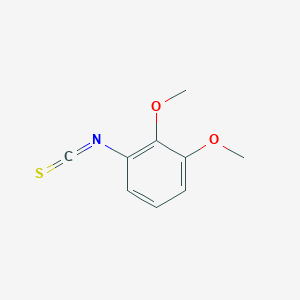

![molecular formula C26H28N2O5S B2824871 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol CAS No. 700860-50-0](/img/structure/B2824871.png)

1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol is a chemical compound that belongs to the class of beta blockers. It is also known as Bisoprolol or Bisoprolol Fumarate. Beta blockers are a class of drugs that are used to treat various cardiovascular diseases like hypertension, angina, and heart failure. Bisoprolol is a selective beta-1 adrenergic receptor blocker that is commonly used for the treatment of hypertension and heart failure.

Aplicaciones Científicas De Investigación

Antioxidant and Enzyme Inhibitory Properties : A study by Lolak et al. (2020) investigated benzenesulfonamides, which are structurally similar to the compound , for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Antimicrobial and Antioxidant Activities : Mallesha and Mohana (2011) synthesized novel derivatives of 1-(1,4-benzodioxane-2-carbonyl)piperazine, which showed significant antimicrobial activity against various bacterial and fungal strains and exhibited moderate antioxidant activity (Mallesha & Mohana, 2011).

Synthesis of New Derivatives for Potential Antidepressants : Pérez-Silanes et al. (2001) worked on synthesizing 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, searching for efficient antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. They found that 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives led to the best results (Pérez-Silanes et al., 2001).

Physical Characterization in Pharmaceutical Development : A study by Hugerth et al. (2006) focused on the physicochemical properties of 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a novel 5-HT6 receptor antagonist, highlighting its potential in the treatment of obesity. They identified two solid-state forms of the compound and studied their interconversion properties, crucial for pharmaceutical development (Hugerth et al., 2006).

Anticancer Activity and Molecular Docking Investigations : Lv et al. (2019) designed and synthesized a heterocyclic compound using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and evaluated its in vitro anticancer activities against human bone cancer cell lines. They also used molecular docking to study the compound's potential antiviral activity (Lv et al., 2019).

Identification of Enzymes Involved in Metabolism : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, and identified the cytochrome P450 and other enzymes involved in its oxidative metabolism. This study is crucial for understanding the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).

Crystal Structure and Reactivity Studies : Tarasov et al. (2002) synthesized 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and studied its reactivity with amines. Such studies are important for understanding the chemical properties and potential applications of similar compounds (Tarasov et al., 2002).

Propiedades

IUPAC Name |

[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5S/c29-23(19-27-15-17-28(18-16-27)34(31,32)25-9-5-2-6-10-25)20-33-24-13-11-22(12-14-24)26(30)21-7-3-1-4-8-21/h1-14,23,29H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOLCDMUWGKKOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{2-Hydroxy-3-[4-(phenylsulfonyl)piperazin-1-yl]propoxy}phenyl)(phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B2824788.png)

![2-Cyclopentylsulfanyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2824789.png)

![5-(2-methoxyethyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2824793.png)

![3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2824794.png)

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2824797.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2824806.png)

![Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2824807.png)